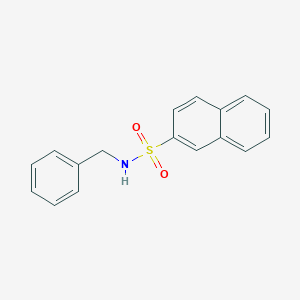

N-benzylnaphthalene-2-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71862-51-6 |

|---|---|

Molecular Formula |

C17H15NO2S |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-benzylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C17H15NO2S/c19-21(20,18-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-12,18H,13H2 |

InChI Key |

VIUHHBPCWCKOFL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

solubility |

1.1 [ug/mL] |

Origin of Product |

United States |

Biological Target Identification and Mechanistic Pharmacology Studies of Sulfonamide Compounds Relevant to N Benzylnaphthalene 2 Sulfonamide

Enzyme Inhibition and Modulatory Mechanisms

Carbonic Anhydrase (CA) Isoform Selective Inhibition and Binding Analysis

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They play crucial roles in physiological processes ranging from pH regulation and fluid balance to biosynthesis. The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers.

Sulfonamides are potent inhibitors of carbonic anhydrases. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site. This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the enzyme's catalytic activity.

A key challenge and area of research in CA inhibition is achieving selectivity for one of the 15 human CA isoforms over others to minimize side effects. Structure-activity relationship (SAR) studies have shown that while the sulfonamide group acts as the "zinc-binding anchor," the scaffold to which it is attached (often termed the "tail") plays a critical role in determining potency and isoform selectivity. nih.govresearchgate.net These tails can form additional hydrogen bonds or engage in van der Waals interactions with amino acid residues lining the active site, which vary between isoforms. For instance, bulky, hydrophobic tails can interact with hydrophobic pockets in or near the active site, enhancing binding affinity and selectivity for certain isoforms over others. nih.govacs.org The structure of N-benzylnaphthalene-2-sulfonamide, with its extensive aromatic systems, is particularly relevant to this "tail approach" and suggests potential for selective interactions within the active site of specific CA isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Acetazolamide | 250 | 12 | 25.8 | 5.7 |

| Brinzolamide | 3100 | 3.1 | 46 | 5.1 |

| Benzolamide | 9500 | 0.3 | 4.5 | 0.54 |

| Ethoxzolamide | 82 | 1.1 | 7.4 | 0.8 |

| Dichlorophenamide | 3800 | 10 | 38 | 4.5 |

This table presents a curated set of data to illustrate the concept of isoform-selective inhibition. The values are representative examples from various studies.

Cyclooxygenase-2 (COX-2) Inhibition and Structure-Activity Correlations

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is the mechanism of action for a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as "coxibs," which were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

A common structural feature of many selective COX-2 inhibitors is a diaryl heterocycle with a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂CH₃) moiety on one of the phenyl rings. The basis for this selectivity lies in a key structural difference between the active sites of the two isoforms. The COX-2 active site possesses a secondary, polar side pocket that is absent in the more constricted COX-1 active site. The sulfonamide group of the inhibitor can fit into this side pocket, forming hydrogen bonds with residues such as Arg513, which anchors the inhibitor and confers selectivity. ukm.my

Structure-activity relationship studies have demonstrated that the presence of a p-sulfonamide-substituted phenyl ring is crucial for high-potency and selective COX-2 inhibition. nih.gov While specific data for this compound is not available, its molecular architecture, containing a sulfonamide group attached to a large naphthalene (B1677914) ring system, provides a basis for potential interactions with the COX-2 active site. The bulky nature of the naphthalene and benzyl (B1604629) groups would significantly influence its orientation and binding within the larger active site of COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib | 15 | 0.05 | 300 |

| Rofecoxib | >1000 | 0.5 | >2000 |

| Valdecoxib | >100 | 0.05 | >2000 |

| Compound 6b (Triazole-Sulfonamide Hybrid) | 13.15 | 0.04 | 329 |

| Compound 8a (Cyclic Imide-Sulfonamide) | >100 | 0.1 | >1000 |

This table includes data for well-known coxibs and experimental compounds to illustrate the principles of selective COX-2 inhibition by sulfonamides. Data is compiled from multiple research sources. ukm.mynih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Profiling

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

A growing body of research has identified various sulfonamide derivatives as inhibitors of both AChE and BChE. Interestingly, many of these compounds show preferential or selective inhibition of BChE. For instance, a series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates demonstrated strong preferential inhibition of BChE, with several compounds being more potent than the clinically used drug rivastigmine. nih.gov Molecular modeling studies suggest these inhibitors bind within the active site gorge of the cholinesterase enzymes. The mode of inhibition can vary, with some sulfonamides acting as non-competitive inhibitors of BChE. researchgate.net The structure-activity relationship is complex, but the nature of the substituents on the sulfonamide nitrogen and the aromatic ring plays a key role in determining potency and selectivity.

| Compound Class/Example | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate | > 83 | 8.52 | > 9.7 |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | > 147 | 4.33 | > 34 |

| Biphenyl bis-sulfonamide (Compound 3p) | 2.27 | > 400 | BChE inactive |

| Biphenyl bis-sulfonamide (Compound 3g) | 20.12 | 7.74 | 0.38 (Prefers BChE) |

This table compiles data from different series of sulfonamide-based cholinesterase inhibitors to illustrate activity and selectivity profiles. nih.govsemanticscholar.org

Glycosidase and Tyrosinase Enzyme Inhibition Studies

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable glucose. Inhibitors of this enzyme are used to manage postprandial hyperglycemia in type 2 diabetes. Several studies have shown that novel sulfonamide derivatives can be potent α-glucosidase inhibitors. For example, a series of soritin sulfonamide derivatives exhibited IC₅₀ values ranging from 3.81 µM to 265.40 µM, significantly more potent than the standard drug acarbose. doaj.org Similarly, other series of benzotriazinone sulfonamides and sulfonamides linked to heterocyclic moieties have demonstrated excellent inhibitory potential against α-glucosidase. nih.gov Molecular docking studies suggest these compounds bind to key residues in the enzyme's active site, such as Asp214 and Glu276, mimicking the interactions of natural substrates. doaj.org

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme responsible for the production of melanin, the primary pigment in skin, hair, and eyes. Inhibitors of tyrosinase are of interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders. Research has demonstrated that sulfonamides can effectively inhibit tyrosinase activity. For instance, certain sulfonamide-substituted 1,3,5-triphenyl pyrazoline compounds showed better tyrosinase inhibitory activity than the reference compound, kojic acid, with IC₅₀ values in the micromolar range. Molecular docking studies indicate that these sulfonamide derivatives may chelate the copper ions in the tyrosinase active site, which is crucial for its catalytic function. researchgate.net The structure-activity relationship often shows that the type and position of substituents on the aromatic rings attached to the sulfonamide core are critical for inhibitory potency.

Tubulin Polymerization Inhibition and Cellular Effects

The sulfonamide scaffold is a key feature in a variety of compounds designed to inhibit tubulin polymerization, a critical process for cell division, making it a prime target for anticancer therapies. nih.gov By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis. nih.gov

A naphthalene sulfonamide was identified as a novel antimitotic agent that reversibly interferes with tubulin polymerization. mdpi.com This compound inhibited the growth of a panel of human cancer cell lines with IC50 values in the nanomolar to low-micromolar range and also impeded cancer cell motility. mdpi.com Further studies on sulfonamide derivatives bearing a naphthalene moiety have been conducted to develop potent tubulin polymerization inhibitors. nih.gov In one such study, compound 5c , which features a naphthalen-1-yl moiety, demonstrated the most potent antiproliferative activity against MCF-7 (human breast cancer) and A549 (human lung cancer) cell lines, with IC50 values of 0.51 µM and 0.33 µM, respectively. nih.gov Mechanistic studies confirmed that this compound acts as a microtubule-destabilizing agent, inhibiting tubulin polymerization with an IC50 value of 2.8 µM. nih.gov

Other research has identified novel N-benzyl arylamide derivatives that inhibit tubulin polymerization by targeting the colchicine-binding site. ccspublishing.org.cn One derivative, 13n (MY-1388) , effectively suppressed tubulin polymerization with an IC50 value of 0.62 µmol/L. ccspublishing.org.cn This inhibition led to significant cellular effects, including the disruption of cell colony formation, induction of G2/M phase cell cycle arrest, and promotion of apoptosis. ccspublishing.org.cn Similarly, sulfonamide-dithiocarbamate hybrids have been identified as tubulin polymerization inhibitors. nih.gov The hybrid compound 13d was found to inhibit tubulin polymerization in a concentration-dependent manner, with an IC50 value of 2.9 µM, and disrupted microtubule organization in RT-112 bladder cancer cells. nih.gov

| Compound | Target/Assay | IC50 Value | Cell Line(s) |

|---|---|---|---|

| Compound 5c (naphthalen-1-yl sulfonamide) | Antiproliferative Activity | 0.51 µM | MCF-7 |

| Compound 5c (naphthalen-1-yl sulfonamide) | Antiproliferative Activity | 0.33 µM | A549 |

| Compound 5c (naphthalen-1-yl sulfonamide) | Tubulin Polymerization | 2.8 µM | N/A (in vitro) |

| Compound 13n (MY-1388) | Tubulin Polymerization | 0.62 µmol/L | N/A (in vitro) |

| Compound 13d (sulfonamide-dithiocarbamate hybrid) | Tubulin Polymerization | 2.9 µM | N/A (in vitro) |

Insulysin Enzyme Inhibition

Insulysin, also known as insulin-degrading enzyme (IDE), is a key enzyme in the metabolic clearance of insulin. Research has shown that certain hypoglycemic sulfonamides can act as inhibitors of this enzyme. nih.gov This inhibition of insulinase activity is a potential mechanism contributing to the blood sugar-lowering effects of this class of compounds. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition as an Anticancer Strategy

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a fundamental role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov Consequently, inhibiting VEGFR-2 is a major strategy in the development of anti-angiogenic therapies for cancer. mdpi.comnih.gov Sulfonamide derivatives have been extensively explored as small-molecule inhibitors targeting VEGFR-2. mdpi.comnih.gov

A recent study designed and synthesized a novel series of sulfonamide derivatives as potential VEGFR-2 inhibitors. acs.orgnih.gov Among the tested compounds, compound 15 exhibited the most potent VEGFR-2 inhibition with an IC50 value of 0.0787 µM, a potency comparable to the established drug sorafenib (IC50 = 0.0416 µM). acs.orgnih.gov This compound also showed strong antiproliferative activity against various cancer cell lines. acs.org Further investigation revealed that these potent sulfonamides induced cell cycle arrest at the G2/M and Pre-G1 phases and significantly promoted apoptosis in cancer cells. acs.orgnih.gov Another study highlighted a sulfonamide derivative, compound 32 , which demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 3.62 µM and showed strong anti-proliferative effects against a majority of 60 human cancer cell lines tested. mdpi.com

| Compound | Target | IC50 Value | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Compound 15 | VEGFR-2 | 0.0787 µM | Sorafenib | 0.0416 µM |

| Compound 3a | VEGFR-2 | 0.2007 µM | Sorafenib | 0.0416 µM |

| Compound 6 | VEGFR-2 | 1.5073 µM | Sorafenib | 0.0416 µM |

| Compound 32 | VEGFR-2 | 3.62 µM | Sorafenib | 4.58 µM |

Receptor and Protein Interaction Modulation

Beyond direct enzyme inhibition, sulfonamide-based compounds are capable of modulating complex biological systems through interactions with cell surface receptors and by disrupting critical protein-protein interactions.

Allosteric Modulation of G Protein-Coupled Receptors (e.g., MrgX1)

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are crucial for signal transduction. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a sophisticated way to fine-tune receptor activity. nih.govfrontiersin.org The Mas-related G-protein coupled receptor X1 (MrgX1) has emerged as an attractive non-opioid target for treating chronic pain. nih.govacs.org

Researchers have identified and characterized a series of 2-sulfonamidebenzamides as selective positive allosteric modulators (PAMs) of MrgX1. nih.govacs.orgchemrxiv.org A lead compound, ML382 , was identified as a potent and selective PAM of MrgX1, with an EC50 of 190 nM in the presence of the agonist BAM8-22. nih.gov Subsequent medicinal chemistry efforts, building upon the ML382 scaffold, led to the identification of new compounds with improved potency. nih.govacs.org Iterative modifications, including the addition of key halogen substituents, resulted in an approximately 8-fold increase in potency compared to the original compound. nih.govacs.orgchemrxiv.org These studies highlight the potential of the sulfonamide scaffold in developing nuanced therapeutic agents that modulate GPCR activity. nih.gov

Protein-Protein Interaction (PPI) Disruption (e.g., S100A2-p53)

Disrupting protein-protein interactions (PPIs) that are critical for disease progression represents a promising, though challenging, therapeutic strategy. The interaction between the S100A2 protein and the tumor suppressor p53 is a validated target in pancreatic cancer. nih.govnewcastle.edu.au Overexpression of S100A2 can inhibit p53's tumor-suppressing function. newcastle.edu.au

Through in silico screening, the compound N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzene sulfonamide was identified as a potential inhibitor of the S100A2-p53 interaction. nih.gov Subsequent biological testing confirmed its activity; the compound was found to be a 2.97 µM cell growth inhibitor of the MiaPaCa-2 pancreatic cancer cell line, which has high endogenous S100A2 expression. nih.gov This finding supports the hypothesis that inhibiting the S100A2-p53 interaction with sulfonamide-based molecules can produce an anti-pancreatic cancer effect. nih.govnewcastle.edu.au Further synthesis and screening of focused libraries of related compounds helped to establish structure-activity relationships, noting that a propyl alkyl diamine spacer was optimal for cytotoxicity, while N-methylation was detrimental to activity. nih.gov

Structure Activity Relationships Sar and Rational Drug Design for Sulfonamide Derivatives

Elucidation of Structural Determinants for Biological Activity

The aromatic systems of the naphthalene (B1677914) and benzyl (B1604629) groups are key interaction domains, often involved in π-π stacking, hydrophobic interactions, and van der Waals forces within protein binding pockets. Alterations to these moieties can profoundly affect a compound's affinity and specificity for its biological target.

Research into naphthalene-based sulfonamides has demonstrated the significance of the naphthalene scaffold. In the development of inhibitors for the Keap1-Nrf2 protein-protein interaction (PPI), a naphthalene core was found to be a viable scaffold. nih.gov A systematic investigation revealed that substitutions at the C-2 position of the naphthalene ring could significantly modulate inhibitory potency. nih.gov For instance, a derivative featuring a 2-(4-fluorobenzyloxy) substitution on the naphthalene scaffold emerged as the most potent inhibitor in the series, highlighting the importance of specific substitution patterns on this ring system for enhancing biological activity. nih.gov

Similarly, in the design of novel tubulin polymerization inhibitors, the naphthalene moiety proved to be a critical component. A series of sulfonamide derivatives incorporating a naphthalene group were synthesized and evaluated for their antiproliferative effects. nih.gov The results indicated that a compound with a naphthalen-1-yl group exhibited the most potent activity against both MCF-7 and A549 cancer cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively. nih.gov This underscores the crucial role of the naphthalene ring in the potent anticancer effects of these molecules. nih.gov Further studies on NaV1.7 inhibitors showed that analogues with a naphthalene scaffold were generally more potent than those with an indole (B1671886) core. researchgate.net

| Compound Series | Target | Key Moiety Modification | Impact on Activity | Source |

| Naphthalene-N,N'-diacetic acids | Keap1-Nrf2 PPI | 2-(4-fluorobenzyloxy) substitution on naphthalene | Most potent inhibition (IC50 = 64.5 nM) | nih.gov |

| Sulfonamide derivatives | Tubulin Polymerization | Naphthalen-1-yl moiety | Most potent antiproliferative activity (IC50 = 0.33 µM) | nih.gov |

| Bicyclic sulfonamides | NaV1.7 Channel | Naphthalene scaffold vs. Indole | Naphthalene generally conferred higher potency | researchgate.net |

| N-Benzyl sulfonamides | Pancreatic Cancer | Indole core (as naphthalene surrogate) | Library synthesized to investigate activity | nih.gov |

The sulfonamide group (-SO₂NH-) is a cornerstone of this class of compounds, acting as a versatile scaffold and a key hydrogen bond donor and acceptor. nih.gov Modifications to the sulfonamide nitrogen (N1) and the amide proton are critical for tuning a molecule's physicochemical properties and biological efficacy. youtube.com

General SAR principles for sulfonamides indicate that the N1 nitrogen can be monosubstituted to enhance activity, whereas disubstitution often leads to inactive compounds. youtube.com The introduction of electron-withdrawing heterocyclic rings on the N1 nitrogen can increase the acidity of the sulfonamide proton, which often correlates with increased potency. youtube.comacs.org The optimal pKa for many sulfonamide drugs is in the range of 6.6 to 7.4, which influences their ionization state and ability to penetrate bacterial cells. youtube.com

Specific studies have provided more granular insights. In a series of phenanthrene-based antitumor agents, replacing a methanesulfonamide (B31651) with bulkier groups like isopropylsulfonamide or benzenesulfonamide (B165840) led to a significant decrease in potency, suggesting that steric hindrance at this position is poorly tolerated and that the acidity of the amide proton may be important for high potency. acs.org Conversely, research on sulfonamides derived from carvacrol (B1668589) for Alzheimer's disease treatment showed that cyclic substituents (like morpholine) on the sulfonamide group resulted in higher activity against acetylcholinesterase compared to a non-cyclic hydrazine (B178648) derivative. nih.gov

Furthermore, N-alkylation of the sulfonamide moiety has been explored as a strategy to modulate receptor selectivity. In a class of (aryloxy)ethyl piperidine (B6355638) derivatives, N-alkylation of the sulfonamide linker was a key step in designing potent and selective 5-HT₇ receptor antagonists. nih.gov This modification can alter the hydrogen-bonding capacity and introduce new steric interactions, thereby fine-tuning the compound's affinity for different receptors. nih.govacs.org

| Compound Class | Modification | Biological Target/Effect | Observation | Source |

| Phenanthrene analogues | Bulkier N-substituents (isopropyl, benzyl) | Antitumor activity | Decreased potency, suggesting steric hindrance is detrimental. | acs.org |

| Carvacrol derivatives | Cyclic vs. non-cyclic N-substituents | Acetylcholinesterase inhibition | Cyclic substituents (e.g., morpholine) led to higher activity. | nih.gov |

| (Aryloxy)ethyl piperidines | N-alkylation of sulfonamide | 5-HT₇ receptor selectivity | Enabled design of potent and selective antagonists. | nih.gov |

| General Sulfonamides | N1-heterocyclic substitution | Antibacterial activity | Increased potency and optimized pKa. | youtube.com |

Medicinal Chemistry Optimization Strategies

The optimization of a lead compound like N-benzylnaphthalene-2-sulfonamide into a viable drug candidate involves sophisticated medicinal chemistry strategies. These techniques aim to enhance therapeutic properties, improve metabolic stability, and explore novel chemical spaces to identify compounds with superior activity profiles.

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the goal of producing a broadly similar biological effect while improving potency, selectivity, or pharmacokinetic properties. acs.org The sulfonamide moiety is a frequent target for bioisosteric replacement to overcome liabilities such as metabolic instability. nih.govcambridgemedchemconsulting.com

A notable example is the replacement of a metabolically labile sulfonamide with a gem-dimethylsulfone group in a series of Caᵥ2.2 channel inhibitors. nih.gov This modification successfully retained the in vitro potency of the parent compounds while eliminating the formation of a persistent and active sulfonamide metabolite. nih.gov In contrast, replacing the sulfonamide with other common bioisosteres like an amide, amine, ether, alcohol, or ketone resulted in a complete loss of potency, demonstrating the specific requirements of the target. nih.gov

Other functional groups explored as sulfonamide bioisosteres include sulfoximines and N-acylsulfonamides. acs.orgnih.gov Sulfoximines, which are aza-analogs of sulfones, have gained significant attention as they can offer new interaction vectors and modulate physicochemical properties. acs.org N-acylsulfonamides, being structurally similar to sulfonamides, possess distinct physicochemical characteristics and have been investigated as a valuable moiety for designing new drug analogues. nih.gov

| Original Group | Bioisosteric Replacement | Target/Series | Outcome | Source |

| Sulfonamide | gem-Dimethylsulfone | Caᵥ2.2 channel inhibitors | Retained potency, improved metabolic profile. | nih.gov |

| Sulfonamide | Amide, Amine, Ether, etc. | Caᵥ2.2 channel inhibitors | Complete loss of potency. | nih.gov |

| Sulfonamide | Sulfoximine | General drug design | Gaining popularity as a replacement to improve properties. | acs.org |

| Sulfonamide | N-Acylsulfonamide | Antibacterial agents | Investigated for different physicochemical and biological profiles. | nih.gov |

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one, while preserving the essential pharmacophoric features required for biological activity. capes.gov.br This technique is used to discover novel intellectual property, improve drug-like properties, or find compounds with different side-effect profiles. nih.gov

The rational design and synthesis of novel derivatives are at the heart of targeting specific diseases. By combining knowledge of a target's structure with SAR data, chemists can create focused libraries of compounds with a higher probability of success.

Several research programs have successfully designed and synthesized naphthalene-sulfonamide derivatives for a variety of specific targets:

Anticancer Agents: A series of sulfonamide derivatives featuring a naphthalene moiety were designed and synthesized as tubulin polymerization inhibitors. One compound, in particular, demonstrated potent antiproliferative activity against breast and lung cancer cell lines and was shown through molecular modeling to bind effectively to the colchicine-binding site of tubulin. nih.gov

Keap1-Nrf2 PPI Inhibitors: To develop agents for chronic inflammatory diseases, a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids were designed to disrupt the Keap1-Nrf2 protein-protein interaction. Synthesis and evaluation led to a potent Nrf2 activator, providing a strong lead for further optimization. nih.gov

CNS Agents: N-alkylation of the sulfonamide in a series of arylsulfonamide derivatives was used to create compounds targeting central nervous system disorders. This strategy led to the identification of a potent and selective 5-HT₇ receptor antagonist with antidepressant-like and pro-cognitive properties in animal models. nih.gov

Antiviral Agents: In the search for treatments for COVID-19, naphthalene-based inhibitors were rationally designed to target the SARS-CoV-2 papain-like protease (PLpro). Computational studies, including docking and molecular dynamics simulations, identified a promising ligand with a naphthalene scaffold that showed strong binding affinity for the enzyme's active site. nih.gov

Molecular Hybridization Strategies in Sulfonamide Design

Molecular hybridization is a rational drug design strategy centered on combining two or more pharmacophores—distinct molecular fragments with known biological activity—into a single, new chemical entity. mdpi.comnih.gov The goal of this approach is to create a hybrid compound that exhibits improved affinity, efficacy, and a better selectivity profile compared to the individual parent molecules. nih.gov This strategy can also lead to compounds with dual modes of action or reduced side effects. nih.gov The sulfonamide group (-SO2NH-) is a particularly valuable scaffold in this approach due to its unique chemical properties and its prevalence in a wide array of therapeutic agents. nih.govresearchgate.net

The sulfonamide moiety is a versatile anchor for molecular hybridization because it can engage in multiple types of interactions with biological targets, such as metal ions and amino acid residues within enzymes. nih.gov This has led to its incorporation into hybrid molecules designed for a vast range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. researchgate.net The design strategy often involves linking the sulfonamide core to other biologically active scaffolds, such as quinoline, pyrazole, indole, or chalcone, to generate novel compounds with enhanced or synergistic activities. nih.gov

A pertinent example of this strategy is the development of N-benzyl sulfonamides, which combine the sulfonamide pharmacophore with a benzyl group attached to the nitrogen atom. Research has focused on synthesizing libraries of heteroaromatic N-benzyl sulfonamides and screening them for potential therapeutic value, particularly as anticancer agents. rsc.org

Research Findings in N-Benzyl Sulfonamide Hybrids

Detailed investigations into N-benzyl sulfonamides derived from an indole core have yielded promising results against pancreatic cancer cell lines. nih.gov In these hybrids, the indole scaffold and the N-benzyl sulfonamide unit act as the distinct pharmacophores. A library of these compounds was synthesized and evaluated for cytotoxic activity against various cancer cell lines. rsc.orgnih.gov

The synthesis typically involves a two-step, one-pot reaction where a heteroaryl aldehyde (like indole-3-carboxaldehyde) reacts with a sulfonamide to form an N-sulfonyl imine intermediate, which is then reduced to yield the final N-benzylic sulfonamide. rsc.org This method allows for the creation of a diverse library of compounds by varying both the heteroaromatic aldehyde and the sulfonamide starting materials.

Screening of these compounds has identified several candidates with significant and selective activity against pancreatic cancer cells. nih.gov The biological activity is often assessed through cytotoxicity assays that measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

Table 1: Cytotoxicity of Selected Indolyl N-Benzyl Sulfonamides Against PANC-1 Cell Line This table presents a selection of compounds and their reported cytotoxic activity to illustrate structure-activity relationships. Data is compiled from published research.

| Compound ID | R Group on Sulfonamide | IC₅₀ (µM) vs. PANC-1 Cells (48h exposure) |

|---|---|---|

| AAL-003 | 4-Methylphenyl | 1.1 |

| AAL-030 | 4-Chlorophenyl | 0.8 |

| AAL-033 | 4-Methoxyphenyl | 1.5 |

| AAL-037 | 2-Naphthyl | >10 |

| Indisulam (Reference) | - | 5.4 |

The data reveals critical structure-activity relationships (SAR). For instance, the nature of the substituent on the phenyl ring of the sulfonamide portion significantly influences the cytotoxic potency. Compound AAL-030 , featuring a 4-chlorophenyl group, demonstrated higher potency than the well-known anticancer agent Indisulam. rsc.org In contrast, replacing the phenyl group with a larger aromatic system like a 2-naphthyl group (AAL-037 ) led to a significant decrease in activity, highlighting a specific spatial requirement for the substituent. rsc.org

Further studies expanded the library of these indole-based N-benzyl sulfonamides and tested them against a broader panel of cancer cell lines. nih.gov This work confirmed that specific substitutions on the indole and sulfonamide moieties are key to achieving high potency and selectivity.

Table 2: Expanded SAR Study of Indolyl N-Benzyl Sulfonamides This table showcases further optimization and evaluation of hybrid compounds. Data is compiled from published research.

| Compound ID | Indole Core Substitution | Sulfonamide Moiety | IC₅₀ (µM) vs. PANC-1 Cells |

|---|---|---|---|

| Compound 1 | Unsubstituted | Benzenesulfonamide | 2.4 |

| Compound 2 | 5-Fluoro | Benzenesulfonamide | 1.2 |

| Compound 3 | Unsubstituted | 4-Fluorobenzenesulfonamide | 0.9 |

| Compound 4 | 5-Fluoro | 4-Fluorobenzenesulfonamide | 0.5 |

The results from this expanded library underscore the effectiveness of the molecular hybridization strategy. The combination of a 5-fluoro substitution on the indole ring and a 4-fluoro substitution on the benzenesulfonamide moiety (Compound 4 ) resulted in a compound with sub-micromolar potency, representing a significant improvement over the parent structures. nih.gov These findings demonstrate how fine-tuning the electronic properties and substitution patterns of each pharmacophoric unit within the hybrid molecule can lead to the rational design of highly potent compounds.

Computational Chemistry and Molecular Modeling in N Benzylnaphthalene 2 Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. rjb.ro This simulation is crucial for understanding the binding mechanism and is widely used in drug discovery to screen potential drug candidates based on their predicted binding affinity and interaction patterns. nih.govsemanticscholar.org

Molecular docking simulations are instrumental in estimating the binding affinity, often expressed in kcal/mol, between a ligand and its target. A lower binding energy value typically indicates a more stable and favorable interaction. Studies on various sulfonamide derivatives have demonstrated a range of binding affinities against different protein targets. For instance, a series of N-substituted sulfonamides synthesized from dansyl chloride showed binding affinities toward carbonic anhydrase I (PDB ID: 1AZM) ranging from -6.8 to -8.2 kcal/mol. nih.gov Similarly, docking studies of novel sulfonamide derivatives against human breast cancer cells (MCF-7) have also been performed to predict their binding energies and interaction stability. nih.gov

These simulations help identify the optimal orientation, or "pose," of the ligand within the binding pocket of the protein, which is crucial for maximizing favorable interactions and achieving biological effect.

Table 1: Examples of Predicted Binding Affinities for Sulfonamide Derivatives Against Various Targets

| Compound Class | Target Protein (PDB ID) | Binding Affinity Range (kcal/mol) |

|---|---|---|

| N-substituted sulfonamides | Carbonic Anhydrase I (1AZM) | -6.8 to -8.2 nih.gov |

| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamides | Breast Cancer Receptor (4FA2) | Not specified, but formed stable complexes nih.gov |

This table presents data for related sulfonamide compounds to illustrate the application of molecular docking. Specific binding affinity data for N-benzylnaphthalene-2-sulfonamide is not available in the provided sources.

Beyond predicting binding energy, docking studies provide a detailed map of the intermolecular forces stabilizing the ligand-protein complex. For sulfonamides, these interactions are critical for their biological activity.

Hydrogen Bonding: The sulfonamide group (–SO₂NH–) is a key pharmacophore capable of forming strong hydrogen bonds. rjb.ro The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the amine proton can act as a hydrogen bond donor. For example, crystallographic studies of N-Benzyl-5-(dimethylamino)naphthalene-1-sulfonamide, a structural analog, reveal intermolecular N—H⋯O hydrogen bonding that generates inversion dimers. nih.gov Docking studies of other sulfonamides consistently show hydrogen bond formation with key amino acid residues in the active sites of target proteins. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations analyze the movements of atoms and molecules over time, providing insights into the stability of the docked complex and the conformational flexibility of both the ligand and the protein. nih.gov In the study of sulfonamide derivatives, MD simulations are used to confirm the stability of the binding pose predicted by docking. nih.gov These simulations can track the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation period, thereby validating the docking results and providing a more realistic understanding of the binding event. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com In QSAR studies of sulfonamides, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound and correlated with their experimentally measured activity, such as IC₅₀ values. researchgate.netresearchgate.net

The resulting QSAR model, often a linear or non-linear equation, can be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov For a QSAR model to be considered robust and predictive, it must undergo rigorous statistical validation, using metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). mdpi.com These models are valuable for prioritizing which derivatives of a lead compound, such as this compound, should be synthesized and tested, thereby saving time and resources in the drug development process. nih.gov

Theoretical Chemistry Calculations

Theoretical calculations, particularly those based on quantum mechanics, provide fundamental insights into the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetic properties of molecules. doaj.org

Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional conformation of a molecule by finding the geometry that corresponds to the lowest energy state. nih.gov This optimized structure provides accurate bond lengths and angles, which can be compared with experimental data if available. doaj.orgnih.gov

Electronic Structure: DFT is used to calculate the energies and shapes of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscispace.com The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. nih.govscispace.com Studies on naphthalene (B1677914) and related compounds have utilized DFT to analyze their electronic spectra and ionization energies. researchgate.netubc.ca

Energy Calculations: DFT can compute various molecular properties, including molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of a molecule. doaj.org This information is valuable for predicting sites susceptible to electrophilic and nucleophilic attack, thereby elucidating potential interaction points with biological receptors. scispace.com

Analysis of Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The electronic properties of this compound are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govaimspress.com A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater ease of electronic excitation. nih.gov

In this compound, the HOMO is typically localized on the electron-rich naphthalene ring system, which acts as the primary electron donor. Conversely, the LUMO is generally centered on the electron-withdrawing sulfonamide group and the benzyl (B1604629) moiety. This spatial distribution of the frontier orbitals suggests that the primary electronic transition involves a charge transfer from the naphthalene group to the sulfonamide and benzyl portions of the molecule. semanticscholar.org

Computational studies on analogous aromatic sulfonamides have shown that the energy of the HOMO, LUMO, and the corresponding energy gap can be reliably calculated using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). semanticscholar.orgnih.gov For naphthalene derivatives, the HOMO-LUMO gap is influenced by the nature of the substituents. researchgate.netresearchgate.net The introduction of the benzylsulfamoyl group onto the naphthalene core is expected to modulate this energy gap.

The electronic properties derived from HOMO-LUMO analysis are pivotal in understanding the molecule's potential applications. For instance, a well-defined HOMO-LUMO gap is essential for predicting the non-linear optical (NLO) properties of the compound. The polarizability and hyperpolarizability of the molecule, which are related to its NLO activity, are directly influenced by the ease of intramolecular charge transfer, as indicated by the HOMO-LUMO gap.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates good electron-donating ability of the naphthalene moiety. |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability of the sulfonamide group. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance between chemical stability and reactivity. Facilitates intramolecular charge transfer. nih.gov |

| Chemical Hardness (η) | Moderate | Correlates with the resistance to change in electron distribution. |

| Chemical Potential (μ) | Negative | Indicates the tendency of the molecule to accept electrons. |

| Electrophilicity Index (ω) | Moderate to High | Quantifies the ability of the molecule to act as an electrophile. |

Note: The values are qualitative predictions based on computational studies of similar aromatic sulfonamides and naphthalene derivatives.

Vibrational Analysis and Prediction of Spectroscopic Signatures (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. researchgate.net Theoretical vibrational analysis, typically performed using DFT calculations, is a powerful tool for assigning the observed experimental bands in the IR and Raman spectra to specific vibrational modes of the molecule. nih.gov

For this compound, the vibrational spectrum is a composite of the vibrational modes of its three main structural components: the naphthalene ring, the sulfonamide linker, and the benzyl group.

Naphthalene Ring Vibrations: The naphthalene moiety will exhibit characteristic C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹). The C-C stretching vibrations within the fused rings typically appear in the 1400-1600 cm⁻¹ region. The breathing modes of the naphthalene ring are expected at lower frequencies. ias.ac.in

Sulfonamide Group Vibrations: The sulfonamide group (-SO₂NH-) has distinct and strong vibrational signatures. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce intense bands in the IR spectrum, typically in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. nih.gov The S-N stretching vibration is generally observed around 900-940 cm⁻¹. nih.gov

Benzyl Group Vibrations: The benzyl group will contribute its own set of characteristic vibrations. These include the aromatic C-H stretching of the phenyl ring (around 3030-3080 cm⁻¹) and the aliphatic C-H stretching of the methylene (-CH₂-) bridge (typically in the 2850-2960 cm⁻¹ range).

Theoretical calculations can predict the wavenumbers and intensities of these vibrational modes, which can then be compared with experimental spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and other computational approximations, thereby improving the agreement with experimental data.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3200 - 3300 | Medium | Weak |

| Aromatic C-H Stretch (Naphthalene & Phenyl) | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Strong | Strong |

| S=O Asymmetric Stretch | 1300 - 1350 | Strong | Medium |

| S=O Symmetric Stretch | 1150 - 1180 | Strong | Medium |

| S-N Stretch | 900 - 940 | Medium | Weak |

Note: These are predicted ranges based on characteristic group frequencies and computational studies of related molecules. nih.govresearchgate.netias.ac.in

In Silico Pharmacokinetic (ADME) Predictions for Drug Discovery

In the realm of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. nih.govrsc.org In silico methods provide a rapid and cost-effective means of predicting these pharmacokinetic parameters, helping to identify promising drug candidates and flag potential liabilities early in the development process. mdpi.com

Prediction of Absorption and Distribution Parameters

The absorption of a drug candidate is often predicted by considering its physicochemical properties in the context of established guidelines like Lipinski's Rule of Five. For this compound, these parameters can be calculated using various computational models.

Lipophilicity (log P): The octanol-water partition coefficient (log P) is a key measure of a molecule's lipophilicity, which influences its ability to cross biological membranes. The presence of the large, hydrophobic naphthalene and benzyl groups suggests that this compound will have a relatively high log P value, indicating good lipid solubility.

Molecular Weight: The molecular weight of this compound is within the range typically associated with good oral bioavailability.

Hydrogen Bond Donors and Acceptors: The sulfonamide group contains one hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the two oxygen atoms of the SO₂ group). These features are important for the molecule's solubility and its interactions with biological targets.

Polar Surface Area (PSA): The PSA is another important predictor of drug absorption. The sulfonamide group contributes significantly to the PSA of the molecule.

Distribution parameters, such as the volume of distribution (Vd) and plasma protein binding (PPB), can also be predicted. Given its likely lipophilicity, this compound is predicted to have a high affinity for plasma proteins like albumin and may distribute extensively into tissues. The ability to cross the blood-brain barrier (BBB) is another key distribution parameter that can be assessed using in silico models.

Table 3: Predicted Physicochemical and ADME Properties for this compound

| Parameter | Predicted Value/Range | Implication for Drug-likeness |

| Molecular Weight | ~325 g/mol | Favorable for absorption |

| log P | 3.0 - 4.5 | Good lipophilicity, may favor membrane permeation |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule |

| Polar Surface Area (PSA) | 60 - 80 Ų | Likely good intestinal absorption |

| Blood-Brain Barrier (BBB) Penetration | Possible | Depends on specific model predictions |

| Human Intestinal Absorption (HIA) | High | Expected to be well-absorbed from the gut |

Note: These are estimated values based on the chemical structure and general predictions for sulfonamides. mdpi.comnih.gov

Theoretical Assessment of Metabolic Stability and Excretion Pathways

The metabolic stability of a drug candidate determines its half-life in the body and is a critical factor in its dosing regimen. nih.gov In silico tools can predict the sites of metabolism and the metabolic pathways a molecule is likely to undergo. The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family. nih.gov

For this compound, several potential metabolic pathways can be predicted:

Aromatic Hydroxylation: The naphthalene and benzyl rings are susceptible to hydroxylation by CYP enzymes. The exact position of hydroxylation can be predicted by computational models that identify the most electron-rich and sterically accessible positions on the aromatic rings. researchgate.net

N-debenzylation: Cleavage of the bond between the nitrogen atom of the sulfonamide and the benzyl group is another plausible metabolic route.

Oxidation of the Methylene Bridge: The benzylic methylene group can be oxidized to a hydroxyl group.

The sulfonamide group itself is generally considered to be metabolically stable. nih.gov Following these Phase I metabolic transformations, the resulting metabolites are often conjugated with polar molecules such as glucuronic acid (Phase II metabolism) to facilitate their excretion, primarily through the urine or feces. researchgate.net

In silico models can also predict whether a compound is likely to be an inhibitor or inducer of major CYP isoforms (e.g., CYP3A4, CYP2D6), which is crucial for assessing the potential for drug-drug interactions.

Topological and Natural Bond Orbital (NBO) Analyses

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units. materialsciencejournal.orgbibliotekanauki.plnih.govresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugation. materialsciencejournal.org

For this compound, NBO analysis can elucidate several key aspects of its electronic structure:

Hybridization: The analysis determines the hybridization of the atomic orbitals involved in bonding. For instance, it can describe the sp² hybridization of the carbon atoms in the aromatic rings and the sp³ hybridization of the nitrogen and sulfur atoms in the sulfonamide group. researchgate.net

Charge Distribution: NBO analysis provides a more chemically intuitive picture of the atomic charges compared to other methods like Mulliken population analysis. It is expected to show a significant negative charge on the oxygen and nitrogen atoms of the sulfonamide group and a positive charge on the sulfur atom. researchgate.net

Intramolecular Interactions: A key output of NBO analysis is the second-order perturbation energy (E(2)), which quantifies the stabilization energy due to donor-acceptor interactions. materialsciencejournal.orgresearchgate.net In this compound, significant interactions are expected between the lone pairs of the oxygen and nitrogen atoms (donors) and the antibonding orbitals of adjacent bonds (acceptors). For example, the interaction between a lone pair on an oxygen atom and the antibonding σ* orbital of the S-N bond would indicate hyperconjugative stabilization. These interactions are crucial for understanding the geometry and reactivity of the molecule.

Table 4: Predicted Key NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

| n(O) | σ(S-N) | High | Hyperconjugation, stabilization of the sulfonamide group |

| n(N) | σ(S-O) | Moderate | Hyperconjugation |

| π(Naphthalene) | σ(S-C) | Moderate | Delocalization of π-electrons into the sulfonamide group |

| π(Phenyl) | σ(N-C) | Low to Moderate | Weak hyperconjugative interaction |

Note: n denotes a lone pair, σ* an antibonding sigma orbital, and π a pi orbital. The E(2) values are qualitative predictions of relative strength. materialsciencejournal.orgresearchgate.net

Topological analysis of the electron density, such as that provided by the Quantum Theory of Atoms in Molecules (QTAIM), can complement NBO analysis by characterizing the nature of the chemical bonds (e.g., covalent vs. ionic character) and identifying bond critical points. This provides a rigorous framework for understanding the electronic structure and bonding in this compound.

Advanced Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-benzylnaphthalene-2-sulfonamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete map of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the naphthalene (B1677914) ring, the benzyl (B1604629) group, and the sulfonamide N-H moiety.

The seven protons of the naphthalene ring system typically appear as a complex series of multiplets in the aromatic region of the spectrum, generally between δ 7.5 and 8.5 ppm rsc.org. The five protons of the benzyl group's phenyl ring also resonate in the aromatic region, usually at slightly higher field (lower ppm) than the naphthalene protons.

A key diagnostic signal is a doublet corresponding to the methylene (-CH₂) protons of the benzyl group. For N-aralkylsulfonamides, these protons are expected to resonate in the range of δ 2.97–4.20 ppm . The signal for the single proton of the sulfonamide (SO₂NH) group is typically observed as a triplet or a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is often found between δ 4.23 and 4.97 ppm in some N-aralkylsulfonamides . In other sulfonamide structures, this proton has been observed further downfield, in the range of 8.78 to 10.15 ppm rsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene H | 7.5 - 8.5 | Multiplet |

| Benzyl Ar-H | 7.0 - 7.4 | Multiplet |

| SO₂-NH | 4.2 - 5.0 or 8.8 - 10.2 | Triplet / Broad Singlet |

| N-CH₂ | 2.9 - 4.2 | Doublet |

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete elucidation of the carbon skeleton. The spectrum is generally divided into the aliphatic region, where the methylene carbon resonates, and the aromatic region, containing signals from the ten naphthalene carbons and six benzyl ring carbons.

The aromatic carbons of sulfonamide derivatives typically show signals in the broad region between 111 and 160 ppm rsc.org. Based on data from the closely related N-phenylnaphthalene-2-sulfonamide, the ten carbons of the naphthalene moiety are expected to resonate between approximately δ 121 and 136 ppm rsc.org. The six carbons of the benzyl group's phenyl ring will also appear in this region. The aliphatic methylene (-CH₂) carbon of the benzyl group is expected to produce a signal at a significantly higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene C | 121 - 136 |

| Benzyl Ar-C | 125 - 140 |

| N-CH₂ | ~48 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Confirmation

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays characteristic absorption bands corresponding to specific bonds within the molecule.

The sulfonamide group (SO₂NH) is the most prominent feature in the IR spectrum. This group gives rise to several strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and diagnostic. For arylsulfonamides, these bands are reliably found in specific regions:

Asymmetric SO₂ stretching: 1344–1317 cm⁻¹ znaturforsch.com

Symmetric SO₂ stretching: 1187–1147 cm⁻¹ znaturforsch.com

Another study reports similar ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively rsc.org. The stretching vibration of the sulfur-nitrogen (S-N) bond is typically weaker and appears at a lower frequency, generally in the range of 924–906 cm⁻¹ znaturforsch.com.

The nitrogen-hydrogen (N-H) bond of the sulfonamide group also produces characteristic absorption bands. The N-H stretching vibration is typically observed as a moderate to strong band in the region of 3390–3229 cm⁻¹ znaturforsch.com. In some cases, this may appear as two distinct bands for asymmetric and symmetric stretching if intermolecular hydrogen bonding is present in the solid state znaturforsch.com. Another study places the ν(N–H) vibrations for sulfonamide groups in the region of 3349–3144 cm⁻¹ rsc.org. The N-H bending vibration occurs at a lower wavenumber, typically in the range of 1639–1635 cm⁻¹ rsc.org.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Sulfonamide (N-H) | 3390 - 3230 | Medium-Strong |

| C-H Stretch (Aromatic) | Naphthalene, Benzyl | 3100 - 3000 | Medium |

| S=O Asymmetric Stretch | Sulfonamide (SO₂) | 1344 - 1310 | Strong |

| S=O Symmetric Stretch | Sulfonamide (SO₂) | 1187 - 1143 | Strong |

| S-N Stretch | Sulfonamide (S-N) | 924 - 906 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₇H₁₅NO₂S, corresponding to a monoisotopic mass of approximately 297.08 Da. In mass spectrometry, this would typically be observed as the molecular ion peak ([M]⁺• at m/z 297) or, more commonly in soft ionization techniques like electrospray ionization (ESI), as the protonated molecule ([M+H]⁺ at m/z 298).

Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is predictable and characteristic of the molecule's structure. For this compound, several key fragmentation pathways are expected:

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for aromatic sulfonamides involves the neutral loss of SO₂ (64 Da) via rearrangement, which would produce a fragment ion at m/z 234 nih.gov.

Benzylic Cleavage: Cleavage of the N-CH₂ bond is highly probable due to the stability of the resulting benzyl cation. This would generate a prominent peak at m/z 91 , corresponding to the [C₇H₇]⁺ ion.

Sulfonamide Bond Cleavage: Scission of the S-N bond can occur, leading to the formation of a naphthalene-sulfonyl cation, [C₁₀H₇SO₂]⁺, which would be observed at m/z 191 .

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 298 | [C₁₇H₁₆NO₂S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 234 | [C₁₇H₁₆N]⁺ | Loss of SO₂ from [M+H]⁺ |

| 191 | [C₁₀H₇SO₂]⁺ | Naphthalene-sulfonyl cation |

| 91 | [C₇H₇]⁺ | Benzyl cation |

X-ray Crystallography for Solid-State Structural Determination and Molecular Aggregation

For this compound, such a study would elucidate the spatial orientation of the benzyl and naphthalene moieties relative to the central sulfonamide group. It would also provide insights into how these molecules arrange themselves in a crystalline solid, including the potential for hydrogen bonding involving the sulfonamide N-H and O atoms, as well as π-π stacking interactions between the aromatic rings.

Despite a thorough search of crystallographic databases and the scientific literature, no specific entry corresponding to the crystal structure of this compound could be located. While crystallographic data for analogous sulfonamide-containing compounds are available, a direct and detailed analysis of the target compound's solid-state structure and molecular aggregation is precluded by the absence of its specific crystallographic information file (CIF).

The following table outlines the typical crystallographic data that would be obtained from a single-crystal X-ray diffraction study. However, as no data has been found for this compound, this table remains unpopulated.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅NO₂S |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density | Data not available |

| Absorption Coefficient | Data not available |

| F(000) | Data not available |

| Crystal Size | Data not available |

| Temperature | Data not available |

| Radiation | Data not available |

| Theta range for data collection | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| R-int | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

Should the crystallographic data for this compound become available, a detailed analysis of its molecular structure and packing would provide valuable insights for researchers in fields such as materials science and drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-benzylnaphthalene-2-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reacting 2-naphthalenesulfonyl chloride with benzylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under nitrogen atmosphere. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), temperature (0–5°C to minimize side reactions), and using a tertiary amine base (e.g., triethylamine) to scavenge HCl. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical for high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity. Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight. Cross-referencing with NIST spectral databases ensures accuracy in peak assignments .

Q. How should researchers handle discrepancies in melting point or spectral data across literature sources?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvates. Validate spectral data against certified reference standards (e.g., Kanto Reagents’ naphthalene derivatives) and replicate experimental conditions from peer-reviewed protocols .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Monitor stability via periodic HPLC analysis. Avoid aqueous environments to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and bond dissociation energies. These insights guide mechanistic studies, such as sulfonamide group reactivity in nucleophilic substitutions or hydrogen-bonding interactions in supramolecular assemblies .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences, concentration ranges). Standardize assays using validated protocols (e.g., OECD guidelines) and include internal controls. Orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) corroborate activity. Purity verification (HPLC, elemental analysis) is mandatory .

Q. How can reaction kinetics be studied to improve yield in large-scale syntheses?

- Methodological Answer : Employ in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates. Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst). Kinetic modeling (e.g., Arrhenius equation) predicts rate-limiting steps. Scale-up trials should adhere to QbD (Quality by Design) principles .

Q. What advanced spectroscopic techniques validate non-covalent interactions (e.g., protein-ligand binding) involving this compound?

- Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, while X-ray crystallography or Cryo-EM provides structural insights. Solid-state NMR or NOESY experiments reveal conformational changes in solution. Surface-enhanced Raman spectroscopy (SERS) enhances sensitivity for low-concentration samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.